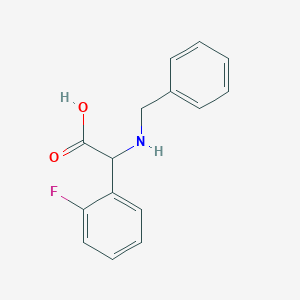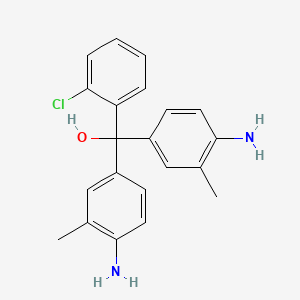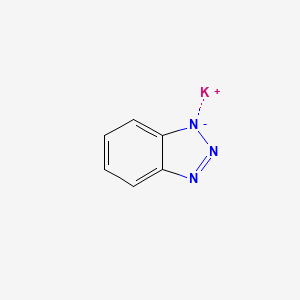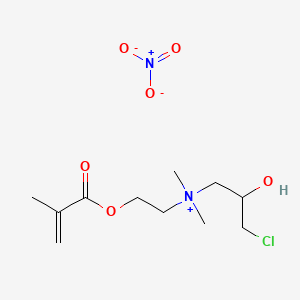
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, film-forming, and dispersing properties. The compound is soluble in water and stable under normal conditions, but it can be oxidized easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylaminoethyl methacrylate in the presence of a nitrate source. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through various techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce different substituted products .
Scientific Research Applications
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with various molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged surfaces and molecules, leading to its antistatic and film-forming properties. Additionally, its ability to undergo various chemical reactions enables it to modify surfaces and biomolecules, enhancing their properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Chloro-2-hydroxypropyl methacrylate: Shares similar chemical structure and properties.
(2-Methacryloyloxyethyl)dimethylammonium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is unique due to its combination of a chloropropyl group and a methacryloyloxyethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring both antistatic and film-forming properties .
Properties
CAS No. |
67596-04-7 |
|---|---|
Molecular Formula |
C11H21ClNO3.NO3 C11H21ClN2O6 |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H21ClNO3.NO3/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;2-1(3)4/h10,14H,1,5-8H2,2-4H3;/q+1;-1 |
InChI Key |
PBTJSEJAYNNNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
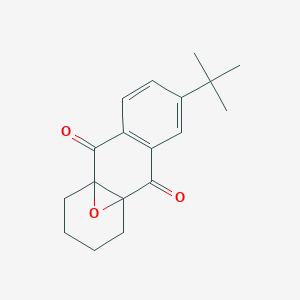

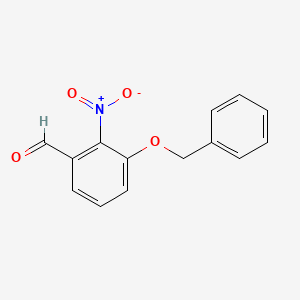
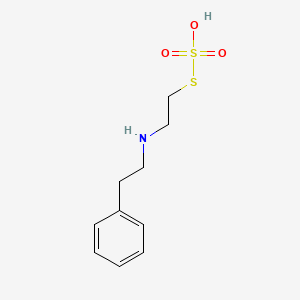
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)

![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
